1,2-Dibromo-1-ethoxyethane

描述

Nomenclature and Structural Context within Halogenated Ethers

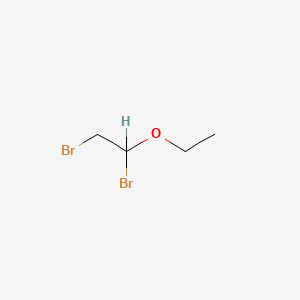

1,2-Dibromo-1-ethoxyethane is an organic compound classified within the family of halogenated ethers. Its structure consists of a central two-carbon ethane (B1197151) backbone. Attached to this backbone are two bromine atoms, one on each carbon, and an ethoxy group (-OCH₂CH₃) on the first carbon. ontosight.ai This arrangement of an ether functional group and halogen atoms on adjacent carbons defines its chemical reactivity and physical properties.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. It is also known by several synonyms, including:

Ethane, 1,2-dibromo-1-ethoxy-

Ether, 1,2-dibromoethyl ethyl

1,2-Dibromoethyl ethyl ether

The presence of the electronegative bromine atoms and the polar ether linkage makes the molecule reactive and useful as an intermediate in various chemical syntheses. ontosight.ai The ether group, being less reactive to hydrolysis than an ester group, imparts stability to the compound under basic conditions.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₈Br₂O |

| Molecular Weight | 231.91 g/mol |

| CAS Number | 2983-26-8 |

| Density | 1.7320 g/cm³ |

| Boiling Point | 90-91°C |

| Refractive Index | 1.5044 |

| InChI Key | YNQUMIFEHUKSMO-UHFFFAOYSA-N |

(Data sourced from multiple chemical databases)

Historical Perspectives on Discovery and Initial Characterization

While the specific date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and characterization are rooted in fundamental organic reactions developed over the history of the discipline. The primary methods for its preparation are logical extensions of well-established electrophilic addition and substitution reactions.

One of the most direct and classical methods for its synthesis is the bromination of ethyl vinyl ether (ethoxyethene). chemicalbook.com This reaction involves the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of the vinyl ether. This process is typically carried out in an inert solvent to control the reaction's exothermic nature.

Another significant synthetic route involves the reaction of 1,2-dibromoethane (B42909) with sodium ethoxide in an ethanol (B145695) solvent. ontosight.ai This method proceeds via a nucleophilic substitution mechanism. These synthetic pathways represent the initial characterization of the compound through its formation and subsequent purification and analysis using techniques like NMR and mass spectrometry.

Academic Significance and Research Trajectories in Organic Chemistry

The academic significance of this compound lies primarily in its utility as a versatile intermediate and reagent in organic synthesis. ontosight.ai Its chemical structure, featuring two reactive bromine atoms, allows it to participate in a variety of transformations, making it a valuable building block for more complex molecules.

Research involving this compound has explored its application in several key areas of organic chemistry:

Nucleophilic Substitution Reactions: The two bromine atoms serve as excellent leaving groups and can be readily displaced by a wide range of nucleophiles. This reactivity has been exploited in the synthesis of complex organic molecules, such as substituted ethoxyamines, by reacting this compound with various amines.

Grignard Reactions: It is used in coupling reactions with Grignard reagents. For instance, the reaction of allylmagnesium bromide with this compound yields 5-bromo-4-ethoxypent-1-ene, demonstrating a selective reaction at the secondary bromoalkyl center which is activated by the adjacent ethoxy group. thieme-connect.dethieme-connect.de

Claisen Rearrangement: The compound serves as a precursor in a base-mediated alternative to the orthoester Claisen rearrangement. It reacts with allylic alcohols to form bromo-acetals, which can then be converted to allyl 1-ethoxyvinyl ethers that undergo the rearrangement. tandfonline.com

Elimination Reactions: When treated with strong bases, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The compound can be reduced, for example with hydrogen gas and a palladium catalyst, to form the corresponding ethoxyethane derivatives.

The table below summarizes the primary research applications of this compound in organic synthesis.

| Reaction Type | Reactants | Products | Research Application |

| Nucleophilic Substitution | This compound + Amine | Substituted Ethoxyamines | Synthesis of complex organic molecules. |

| Coupling Reaction | This compound + Allylmagnesium bromide | 5-bromo-4-ethoxypent-1-ene | Formation of C-C bonds with organometallic reagents. thieme-connect.dethieme-connect.de |

| Rearrangement Precursor | This compound + Allylic alcohol | Bromo-acetals | Alternative to the Orthoester Claisen Rearrangement. tandfonline.com |

| Elimination | This compound + Strong Base | Alkenes | Synthesis of unsaturated compounds. |

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-1-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQUMIFEHUKSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883927 | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-26-8 | |

| Record name | 1,2-Dibromo-1-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1-ethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1,2 Dibromo 1 Ethoxyethane

Bromination of Ethyl Vinyl Ether

The most direct and common method for the preparation of 1,2-Dibromo-1-ethoxyethane is the bromination of ethyl vinyl ether. This reaction is a classic example of electrophilic addition to an alkene, where the electron-rich double bond of the vinyl ether attacks the bromine molecule.

The classical approach to the synthesis of this compound involves the direct addition of molecular bromine (Br₂) to ethyl vinyl ether. The reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity of the reaction and minimize side product formation.

The mechanism proceeds through a bromonium ion intermediate. The π-bond of the ethyl vinyl ether attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. This intermediate is then attacked by the bromide ion in an Sₙ2-like fashion. The stereochemistry of this addition is typically anti, meaning the two bromine atoms add to opposite faces of the original double bond.

A common procedure involves dissolving ethyl vinyl ether in a suitable solvent and then adding a solution of bromine in the same solvent dropwise with cooling.

Table 1: Classical Bromination of Ethyl Vinyl Ether

| Reagent | Solvent | Temperature | Notes |

|---|

An indirect, yet illustrative, synthesis is the preparation of cis-1-bromo-2-ethoxyethylene, which proceeds through the formation of this compound as an intermediate. In this two-step, one-pot synthesis, bromine is first added to ethyl vinyl ether, followed by dehydrobromination with a base like triethylamine to yield the target vinyl bromide. This implies the transient formation of this compound.

Advancements in the synthesis of this compound and related vicinal dihalides have focused on improving reaction control, yield, and safety. This includes the use of alternative brominating agents and reaction conditions that offer better selectivity and milder protocols.

One area of advancement is the use of more controlled brominating agents in place of molecular bromine to avoid the formation of byproducts. For instance, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of a catalyst or initiator.

Optimization of reaction conditions also involves the choice of solvent and temperature to maximize the yield of the desired product. While traditional methods often employ chlorinated solvents, newer approaches may utilize less hazardous solvent systems. The use of phase-transfer catalysis has been explored for dehydrobromination reactions of similar 1,2-dibromo compounds, suggesting a potential avenue for optimizing the synthesis of derivatives from this compound.

Alternative Synthetic Routes from Precursors

While the bromination of ethyl vinyl ether is the most direct route, this compound can be conceptually or actually synthesized from other precursors, such as those derived from acetaldehyde (B116499) and ethanol (B145695).

An alternative synthetic strategy involves starting from precursors that can be readily prepared from acetaldehyde and ethanol. A key intermediate in this conceptual pathway is bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane).

One reported synthesis of bromoacetaldehyde diethyl acetal starts with the bromination of paraldehyde (a trimer of acetaldehyde) in the presence of ethanol. The resulting bromoacetaldehyde is then acetalized in situ with ethanol to form the diethyl acetal. This demonstrates the feasibility of constructing the core structure from acetaldehyde and ethanol derivatives.

Table 2: Synthesis of a Related Acetal from Acetaldehyde and Ethanol Derivatives

| Starting Material | Reagents | Key Steps | Product |

|---|

While this procedure yields an isomer of the direct precursor to this compound, it highlights the utility of acetaldehyde and ethanol as foundational building blocks in the synthesis of related haloethers.

Conceptually, the synthesis of this compound can be viewed in reverse, starting from a dehydrobromination product, 1-bromo-2-ethoxyethylene. The synthesis of this compound is, in fact, the first step in the preparation of cis-1-bromo-2-ethoxyethylene from ethyl vinyl ether.

The reverse of the elimination reaction (dehydrobromination) would be the addition of hydrogen bromide (HBr) across the double bond of 1-bromo-2-ethoxyethylene. However, this addition would need to be highly regioselective to yield the desired 1,2-dibromo product.

A more practical consideration of a "reverse" pathway involves the dehydrobromination of this compound to form 1-bromo-2-ethoxyethylene. This is a known transformation and is often the intended goal when this compound is synthesized as an intermediate. The reaction is typically effected by a base, such as triethylamine or potassium hydroxide. For example, the treatment of 1,2-dibromoethyl ethyl ether with potassium hydroxide in ethanol yields bromoacetaldehyde diethyl acetal, a reaction that proceeds via an initial dehydrobromination.

Literature Review of Synthetic Procedures (e.g., Organic Syntheses references)

While a specific procedure for the synthesis of this compound is not prominently featured in Organic Syntheses, the preparation of related α-halo ethers and acetals is well-documented, providing a solid foundation for the methodologies described. For instance, the synthesis of bromoacetal (bromoacetaldehyde diethyl acetal) is detailed in Organic Syntheses, where it is prepared by the bromination of paraldehyde in the presence of ethanol.

Furthermore, Organic Syntheses procedures describe the use of α,β-dibromodiethyl ether (a synonym for this compound) as a starting material for the synthesis of bromoacetal via reaction with sodium ethoxide. This underscores the role of this compound as a valuable synthetic intermediate in established chemical literature. These references provide tested experimental techniques for handling similar reagents and reaction types, which are directly applicable to the synthesis of this compound.

Reactivity and Reaction Mechanisms of 1,2 Dibromo 1 Ethoxyethane

Dehydrobromination Reactions

Dehydrobromination of 1,2-dibromo-1-ethoxyethane involves the elimination of a molecule of hydrogen bromide (HBr) to form an alkene. This reaction is a cornerstone of its chemistry, providing access to valuable vinyl ether derivatives.

The primary product of the dehydrobromination of this compound is 1-bromo-2-ethoxyethene (B13034002). This reaction involves the removal of a proton from the carbon atom adjacent to the ethoxy group and the elimination of a bromide ion from the carbon bearing the ethoxy group. The resulting product, a vinyl bromide, is a versatile intermediate in organic synthesis. It can be used as a precursor to ethoxyacetylene and its organometallic derivatives can serve as acetaldehyde (B116499) anion equivalents in coupling reactions acs.org.

The choice of base and reaction conditions significantly impacts the yield and purity of the resulting 1-bromo-2-ethoxyethene. A study on the dehydrobromination of this compound using various amine bases found that tertiary amines are particularly effective for this transformation acs.org. The yield of the desired vinyl bromide can vary markedly depending on the specific base used.

Direct distillation of the product from the tertiary amine solution under reduced pressure has been identified as the preferred method, as it shows minimal temperature effects and provides reproducible results acs.org. Among the various bases tested, N,N-dimethyldodecylamine was found to be the most effective for this reaction acs.org.

| Amine Base | Yield of 1-Bromo-2-ethoxyethene (%) |

|---|---|

| N,N-Dimethyldodecylamine | 85 |

| Tri-n-butylamine | 78 |

| N,N-Diethylaniline | 45-55 |

| Pyridine | Low |

| Triethylamine | Moderate |

This interactive table is based on data reported in the study by Stalick et al. (1986) and provides a comparative overview of the effectiveness of different amine bases in the dehydrobromination of this compound. The yields are approximate and can be influenced by specific reaction conditions.

The dehydrobromination of this compound with amine bases is understood to proceed through an E2 (bimolecular elimination) mechanism. This is a single-step, concerted reaction where the base removes a proton, and the leaving group (bromide ion) departs simultaneously, leading to the formation of a double bond.

Key features of the E2 mechanism for this reaction include:

Stereochemistry: The E2 reaction has a strong stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. This means that the hydrogen and the bromine atom must be in the same plane and oriented at a dihedral angle of approximately 180° for the reaction to occur most efficiently. This geometric constraint influences the conformation that the substrate must adopt during the reaction.

Transition State: The transition state of the E2 reaction involves the partial formation of the carbon-carbon double bond, partial breaking of the carbon-hydrogen and carbon-bromine bonds, and partial formation of the bond between the base and the proton. The stability of this transition state is a key factor in determining the reaction rate.

Base Strength: Strong bases favor the E2 mechanism. In the case of this compound, tertiary amines act as the base, abstracting a proton from the carbon atom adjacent to the bromine-bearing carbon.

For vicinal dibromides, such as this compound, the E2 mechanism is the predominant pathway for elimination, especially in the presence of a non-hindered, strong base. The reaction rate is dependent on the concentrations of both the substrate and the base.

Nucleophilic Substitution Reactions

While dehydrobromination is a major reaction pathway, this compound can also undergo nucleophilic substitution, where the bromide ions are replaced by other nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles and strong bases. While Grignard reagents are known to react with alkyl halides, their reaction with vicinal dihalides like this compound can be complex. The presence of two bromine atoms offers multiple potential reaction sites.

The reaction of a Grignard reagent with this compound can potentially lead to several outcomes:

Simple Substitution: A single bromide could be displaced by the R-group of the Grignard reagent.

Double Substitution: Both bromine atoms could be replaced.

Elimination: The Grignard reagent, being a strong base, could also induce dehydrobromination, competing with the substitution pathway.

Metal-Halogen Exchange: The Grignard reagent could undergo exchange with one of the bromine atoms to form a new organometallic species.

Detailed research findings on the specific reaction of this compound with Grignard reagents are not extensively documented in the reviewed literature. However, based on the general reactivity of Grignard reagents, a carefully controlled reaction could potentially lead to the formation of a substituted product. The reaction of Grignard reagents with the structurally similar 1,2-dibromoethane (B42909) is known to be used to activate the magnesium for Grignard reagent formation, proceeding via an elimination to form ethene gas wvu.edu. This suggests that elimination might be a significant competing pathway.

The ability of this compound to undergo both elimination and substitution reactions makes it a potential starting material for the synthesis of more complex molecules. The vinyl bromide formed from dehydrobromination is a key intermediate. For instance, organometallic derivatives of 1-bromo-2-ethoxyethene can act as acetaldehyde anion equivalents, which can then be used in coupling reactions to build larger carbon skeletons acs.org.

While specific examples of the direct use of this compound in the synthesis of complex molecular architectures via nucleophilic substitution with organometallic reagents are not prominent in the surveyed literature, its derivatives offer significant synthetic potential. The strategic application of its reactivity allows for the introduction of an ethoxyvinyl group or a masked acetaldehyde functionality into a target molecule, thereby enabling the construction of intricate molecular frameworks.

Participation in Named Organic Reactions

This compound serves as a versatile reagent and precursor in several established organic reactions, primarily leveraging its structure as a β-halo-ether. Its reactivity is characterized by the presence of two bromine atoms and an ether linkage, which can be manipulated to generate valuable intermediates for synthesis.

This compound has been utilized as a key starting material in the Boord olefin synthesis, a classic method for the formation of alkenes. acs.org The Boord synthesis is an elimination reaction that characteristically involves a β-halo-ether reacting with a metal, such as magnesium or zinc, to produce an alkene. wikipedia.org

The general mechanism proceeds in two main stages. First, the more reactive bromine atom (typically at the 2-position, away from the electron-withdrawing ether oxygen) reacts with magnesium to form a Grignard reagent intermediate. The formation of this organometallic species is followed by a spontaneous elimination reaction. The newly formed carbanion displaces the remaining halogen and the ethoxy group. Given that the alkoxy group is generally a poor leaving group, an E1cB elimination mechanism has been proposed for this transformation. wikipedia.org In this context, this compound acts as a masked vinyl group, which is revealed through the controlled elimination process central to the Boord methodology.

While not a direct participant in the Claisen rearrangement itself, this compound functions as a valuable precursor to substrates required for this powerful carbon-carbon bond-forming reaction. The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com

The utility of this compound lies in its ability to be readily converted into 1-bromo-2-ethoxyethene through dehydrobromination. acs.org This product, 1-bromo-2-ethoxyethene, is a substituted vinyl ether. Vinyl ethers are one of the two essential components of the substrates for Claisen and related rearrangements. researchgate.net Synthetic strategies can therefore involve the initial preparation of the vinyl ether from this compound, followed by its coupling with an allylic alcohol to generate the necessary allyl vinyl ether substrate. This two-step approach allows for the incorporation of the ethoxy-vinyl moiety into a larger molecule poised for a subsequent libretexts.orglibretexts.org-sigmatropic rearrangement. It is also noteworthy that certain libretexts.orglibretexts.org-sigmatropic processes can be accelerated by the presence of Lewis acids. nih.gov

Decomposition Pathways and Stability under Reaction Conditions

The stability of this compound is significantly influenced by the reaction conditions, particularly the presence of acids and bases. Its primary decomposition pathway involves the elimination of hydrogen bromide, a reaction that is highly sensitive to the nature of the reagents employed.

This compound is highly sensitive to Lewis bases, which can promote its decomposition through dehydrobromination. A detailed study by Stalick et al. investigated the reaction of this compound with over 30 different basic reagents, predominantly tertiary amines, which act as Lewis bases. acs.org The primary goal of these reactions was the synthesis of 1-bromo-2-ethoxyethene. The research demonstrated that the yield of the desired vinyl bromide and the formation of byproducts were markedly dependent on the specific base used and the reaction conditions. acs.org Strong, sterically hindered bases were found to be most effective at promoting the desired elimination reaction while minimizing side reactions. The study concluded that direct distillation of the product from a solution containing N,N-dimethyldodecylamine gave the best and most reproducible yields. acs.org

The following interactive table summarizes the yields of 1-bromo-2-ethoxyethene obtained using a selection of different tertiary amine bases under direct distillation conditions, highlighting the compound's sensitivity to the choice of Lewis base. acs.org

| Amine Base (Lewis Base) | Yield of 1-bromo-2-ethoxyethene (%) |

|---|

The compound is also sensitive to Lewis acids. Lewis acids can coordinate with the lone pairs of electrons on the ether oxygen or the bromine atoms. Coordination to the ether oxygen would make the ethoxy group a better leaving group, potentially facilitating SN1 or SN2 cleavage reactions, similar to the well-known acid-catalyzed cleavage of ethers. libretexts.orgyoutube.com For example, studies on the related compound 1,2-dichloroethane have shown that Lewis acid sites on catalysts can promote dehydrochlorination even at moderate temperatures. researchgate.net This suggests that Lewis acids could catalyze the elimination of HBr from this compound, representing another pathway for decomposition.

The most common decomposition pathway for this compound under basic conditions is the elimination of one equivalent of hydrogen bromide (HBr) to yield 1-bromo-2-ethoxyethene. acs.org This reaction typically proceeds via a bimolecular elimination (E2) mechanism, which involves a single, concerted step where the base removes a proton from one carbon while the bromide leaving group departs from the adjacent carbon. pressbooks.pub

A critical feature of the E2 mechanism is its stereochemical requirement: the reaction proceeds most efficiently when the proton being abstracted and the leaving group are in an anti-periplanar conformation. pressbooks.publibretexts.org This means the hydrogen and the bromine must be oriented 180° apart from each other with respect to the carbon-carbon bond. libretexts.org

This compound has two chiral centers, meaning it can exist as a pair of diastereomers (erythro and threo). The specific stereochemistry of the starting diastereomer dictates the geometry of the resulting alkene product. Elimination from one diastereomer will preferentially form one geometric isomer (e.g., cis), while elimination from the other diastereomer will form the other (trans). libretexts.org Because the synthesis of this compound typically results in a mixture of diastereomers, its subsequent base-induced decomposition via HBr elimination logically produces a mixture of cis and trans isomers of 1-bromo-2-ethoxyethene. acs.org The precise ratio of these isomers is dependent on the initial ratio of diastereomers and the relative stabilities of the anti-periplanar transition states leading to each product.

Applications of 1,2 Dibromo 1 Ethoxyethane in Advanced Organic Synthesis

Utility as a Synthetic Building Block for Complex Molecules

1,2-Dibromo-1-ethoxyethane is a recognized synthetic organic compound that belongs to the class of halogenated ethers. pku.edu.cn Its value as an intermediate is prominent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. pku.edu.cn The compound's reactivity, particularly its susceptibility to nucleophilic substitution reactions, makes it a valuable precursor for the assembly of more complex molecules. pku.edu.cn The two bromine atoms function as reactive handles that can be sequentially or simultaneously replaced by a wide array of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov This di-electrophilic nature enables its use in constructing molecular frameworks that might otherwise be difficult to access. For instance, it has been used in alkylation reactions to build more elaborate carbon skeletons. escholarship.org

Precursor to Acetaldehyde (B116499) Carbanion Equivalents

A significant application of this compound is its role as a precursor to acetaldehyde carbanion equivalents. The process begins with the dehydrobromination of this compound to produce 1-bromo-2-ethoxyethene (B13034002). This vinyl bromide is a key intermediate that can be converted into various organometallic reagents, which then function as excellent acetaldehyde anion equivalents. These equivalents are instrumental as two-carbon homologating agents, meaning they can be used to extend a carbon chain by two atoms, introducing an acetaldehyde fragment into a target molecule through coupling reactions.

The dehydrobromination step to form the crucial 1-bromo-2-ethoxyethene intermediate has been studied using numerous bases and conditions. The choice of base significantly impacts the yield of the desired vinyl bromide and the formation of byproducts.

| Base Used for Dehydrobromination | General Outcome | Reference |

|---|---|---|

| Tertiary Amines (e.g., N,N-dimethyldodecylamine) | Considered the method of choice, providing reproducible results via direct distillation of the product from the amine solution. | chemspider.com |

| N,N-diethylaniline | One of the earliest bases used for the dehydrobromination to synthesize 1-bromo-2-ethoxyethene. | chemspider.com |

| Various Amine Bases | Over 30 different bases have been investigated, with yields of 1-bromo-2-ethoxyethene and byproducts varying markedly with the base and reaction conditions. | chemspider.com |

Formation of Alkynyl Ethers (e.g., Ethoxyacetylene)

This compound is an important starting material for the synthesis of ethoxyacetylene, a highly useful reagent in organic chemistry. The synthesis proceeds through a two-step elimination process. First, as described previously, this compound undergoes a dehydrobromination reaction to yield 1-bromo-2-ethoxyethene. chemspider.com This intermediate is then subjected to a second dehydrohalogenation to form the triple bond of ethoxyacetylene. tesisenred.net

Role in Carbon-Carbon Bond Formation Methodologies

The ability of this compound to generate acetaldehyde anion equivalents directly ties into its role in carbon-carbon bond formation. chemspider.com Organometallic reagents derived from its vinyl bromide derivative can participate in various coupling reactions. libretexts.org For example, lithium diorganocopper reagents, known as Gilman reagents, react with organohalides to form new C-C bonds. libretexts.org The acetaldehyde equivalent derived from this compound can be used in such coupling schemes to introduce a protected aldehyde functionality.

Furthermore, the general reactivity of its C-Br bonds allows for nucleophilic substitution with carbon-based nucleophiles, directly forming a carbon-carbon bond. nih.gov This fundamental reaction type is a cornerstone of synthetic organic chemistry for building molecular complexity.

Bridging and Annulation Strategies in Organic Chemistry

While direct use of this compound as a C2-synthon in annulation reactions is not as widely documented as for other dielectrophiles like α,α'-dibromoketones, its derivatives play a crucial role in such strategies. A significant example is the use of 1-bromo-2-ethoxyethene, readily prepared from this compound, in hetero-Diels-Alder reactions. researchgate.net

In this [4+2] cycloaddition, 1-bromo-2-ethoxyethene acts as the dienophile, reacting with in-situ generated α-nitroso alkenes (the heterodienes). This reaction efficiently constructs the core of 6H-1,2-oxazine heterocycles. researchgate.net The initial cycloadduct can then undergo subsequent elimination of hydrogen bromide to yield the final unsaturated heterocyclic ring system. researchgate.net This demonstrates an elegant annulation strategy where the synthetic potential of this compound is realized through its versatile derivative.

Advanced Spectroscopic and Computational Characterization of 1,2 Dibromo 1 Ethoxyethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR spectroscopy of 1,2-dibromo-1-ethoxyethane is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to the structural assignment.

The structure, CH₃-CH₂-O-CH(Br)-CH₂(Br), contains four distinct proton environments:

-CH₃ (methyl group of the ethoxy moiety): These protons are expected to appear as a triplet in the upfield region of the spectrum, typically around 1.2 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) (-CH₂-) protons of the ethoxy group.

-CH₂- (methylene group of the ethoxy moiety): These protons are adjacent to both the methyl group and the oxygen atom. The electronegative oxygen atom will cause a downfield shift, placing this signal around 3.5-3.8 ppm. The signal is expected to be a quartet due to coupling with the three protons of the methyl group.

-CH(Br)- (methine proton): This proton is attached to a carbon bearing both a bromine atom and the ethoxy group. The significant deshielding effect of these two electronegative substituents would shift this signal significantly downfield, likely in the range of 5.8-6.2 ppm. This signal would appear as a triplet due to coupling with the adjacent methylene (-CH₂Br) protons.

-CH₂(Br) (methylene protons): These protons are on the carbon adjacent to the dibrominated carbon. The bromine atom will cause a downfield shift, with an expected chemical shift in the region of 3.8-4.2 ppm. This signal would be a doublet, resulting from coupling with the single methine proton.

The integration of these signals would correspond to the number of protons in each environment, with a predicted ratio of 3:2:1:2 for the -CH₃, -CH₂-, -CH(Br)-, and -CH₂(Br) protons, respectively.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~ 1.2 | Triplet (t) | 3H |

| -O-CH₂- | ~ 3.5 - 3.8 | Quartet (q) | 2H |

| -CH(Br)- | ~ 5.8 - 6.2 | Triplet (t) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments.

-CH₃ (methyl carbon): This carbon is expected to have the most upfield chemical shift, typically in the range of 15-20 ppm.

-O-CH₂- (ethoxy methylene carbon): The attachment to the electronegative oxygen atom will shift this carbon's signal downfield to approximately 60-70 ppm.

-CH(Br)- (methine carbon): This carbon is bonded to both a bromine atom and the oxygen of the ethoxy group, leading to a significant downfield shift, predicted to be in the 80-90 ppm range.

-CH₂(Br) (methylene carbon): The carbon bonded to the second bromine atom is also expected to be deshielded, with a chemical shift in the region of 30-40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~ 15 - 20 |

| -O-CH₂- | ~ 60 - 70 |

| -CH(Br)- | ~ 80 - 90 |

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound from the bromination of ethyl vinyl ether, ¹H NMR can be used to track the disappearance of the vinyl proton signals of the starting material and the appearance of the characteristic signals of the product. The integration of these signals can provide a quantitative measure of the reaction's conversion and yield. Furthermore, the detailed structural information from both ¹H and ¹³C NMR is crucial for confirming the identity and purity of the final product, distinguishing it from potential isomers or byproducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-Br bonds.

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹.

C-O stretching: The presence of the ether linkage (C-O-C) will give rise to a strong absorption band in the 1050-1150 cm⁻¹ region. spectrabase.com

C-Br stretching: The carbon-bromine bonds will exhibit stretching vibrations in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

The absence of bands characteristic of other functional groups, such as a broad O-H stretch (3200-3600 cm⁻¹) or a strong C=O stretch (1650-1750 cm⁻¹), can confirm the purity of the compound.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O (ether) | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

The molecular weight of this compound (C₄H₈Br₂O) is 231.91 g/mol . guidechem.com Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, the molecular ion region will show three peaks:

[M]⁺ (containing two ⁷⁹Br atoms)

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)

[M+4]⁺ (containing two ⁸¹Br atoms)

The relative intensities of these peaks are expected to be in a 1:2:1 ratio.

The fragmentation of this compound would likely involve the cleavage of C-C, C-O, and C-Br bonds. Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. For haloalkanes, the loss of a halogen atom is a common fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 230/232/234 | [C₄H₈Br₂O]⁺ (Molecular Ion) |

| 151/153 | [C₄H₈BrO]⁺ (Loss of Br) |

| 185/187 | [C₂H₃Br₂]⁺ (Loss of ethoxy group) |

| 73 | [C₃H₅O]⁺ (α-cleavage) |

Computational Chemistry Approaches

Computational chemistry provides theoretical methods to predict and understand the properties of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometries and predict spectroscopic data, including NMR chemical shifts and IR vibrational frequencies.

For this compound, computational models can be employed to:

Predict NMR Spectra: Calculate the ¹H and ¹³C chemical shifts. These theoretical values can then be compared with experimental data to confirm structural assignments. This is particularly useful for complex molecules or where experimental data is unavailable.

Simulate IR Spectra: Compute the vibrational frequencies and their corresponding intensities. This allows for a detailed assignment of the experimental IR spectrum and can help to distinguish between different conformers of the molecule.

Investigate Molecular Properties: Determine electronic properties, bond energies, and reaction mechanisms involving this compound and its derivatives.

The accuracy of these computational predictions depends on the level of theory and the basis set used in the calculations. Modern computational methods can often provide results that are in good agreement with experimental findings.

Molecular Orbital Theory and Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Detailed molecular orbital theory and Density Functional Theory (DFT) studies specifically focused on this compound are not extensively available in the public domain. However, the principles of these computational methods can be applied to understand the compound's reactivity and electronic structure.

DFT calculations would typically be employed to determine the optimized molecular geometry of this compound, identifying the most stable arrangement of its atoms. From this optimized structure, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to its ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the electron density distribution across the molecule. This map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, it is expected that the oxygen atom of the ethoxy group would be an electron-rich center, while the carbon atoms bonded to the bromine atoms would be relatively electron-deficient due to the high electronegativity of the halogens.

Conformational Analysis and Energy Landscape Calculations

A comprehensive conformational analysis of this compound would involve identifying all possible rotational isomers (rotamers) and determining their relative stabilities. This is typically achieved by systematically rotating the single bonds within the molecule, particularly the C-C, C-O, and C-Br bonds, and calculating the potential energy at each rotational angle. The results of these calculations are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry.

For this compound, the rotation around the central carbon-carbon bond is of particular interest as it gives rise to different staggered and eclipsed conformations. Due to the presence of bulky bromine atoms and the ethoxy group, steric hindrance will play a significant role in determining the stability of these conformers. It is anticipated that the anti-conformation, where the two bromine atoms are positioned at a 180° dihedral angle to each other, would be one of the more stable forms to minimize steric repulsion. Gauche conformations, where the bromine atoms are at a 60° dihedral angle, would likely be higher in energy. The ethoxy group's orientation will further complicate the energy landscape, leading to a variety of possible low-energy structures.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation, as well as accounting for solvent effects. While experimental spectra for this compound are not widely published, the predicted values would serve as a guide for future experimental work.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated and used to simulate an IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted IR spectrum would show characteristic absorption bands for C-H, C-O, C-C, and C-Br stretching and bending vibrations. For instance, C-Br stretching vibrations are typically observed in the fingerprint region of the IR spectrum. docbrown.info A comparison of the predicted spectrum with an experimental one would allow for a detailed assignment of the observed absorption bands to specific molecular motions. The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a related compound, 1,2-dibromoethane (B42909), to demonstrate the principle.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | Varies with computational method | ~3.65 docbrown.info |

| IR C-H Stretch (cm⁻¹) | Typically 2950-3050 | 2975-2845 docbrown.info |

| IR C-Br Stretch (cm⁻¹) | Typically 550-650 | 780-580 docbrown.info |

This table is for illustrative purposes for a similar compound, as specific computational and comprehensive experimental data for this compound is not available in the provided search results.

Environmental and Mechanistic Toxicological Research on 1,2 Dibromo 1 Ethoxyethane Academic Perspective

Environmental Fate and Transformation Mechanisms (Theoretical considerations of degradation pathways)

The environmental persistence and transformation of the synthetic organic compound 1,2-Dibromo-1-ethoxyethane are governed by its inherent chemical structure, which features both an ether linkage and vicinal bromine atoms. While specific experimental data on this compound is limited, its environmental behavior can be predicted by considering the known degradation pathways of structurally similar halogenated ethers and bromoalkanes.

Considerations of Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is not expected to undergo direct photolysis as it lacks significant chromophores that absorb tropospheric solar radiation. The primary atmospheric degradation pathway is anticipated to be its reaction with photochemically generated hydroxyl (•OH) radicals. noaa.gov The rate of this reaction will be influenced by the presence of the ether functional group and the C-H bonds. Halogenated ethers are known to be greenhouse gases with the potential to persist in the atmosphere for extended periods. wikipedia.org

The degradation process is initiated by the abstraction of a hydrogen atom by the •OH radical, likely from the ethoxy group or the carbon atom bearing the bromine, leading to the formation of a carbon-centered radical. This radical will then rapidly react with molecular oxygen (O₂) to form a peroxy radical (ROO•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals will lead to the formation of a variety of degradation products.

By analogy with the atmospheric oxidation of 1,2-dibromoethane (B42909), the degradation of this compound is expected to produce a complex mixture of products, including bromoacetaldehyde, and various brominated and oxygenated species. nih.gov The presence of the ethoxy group may lead to the formation of ethyl acetate (B1210297) and other ester fragments. The bromine atoms are likely to be released as bromine radicals (Br•), which can participate in atmospheric ozone depletion cycles.

Table 1: Theoretical Atmospheric Degradation Parameters for this compound and Related Compounds

| Compound | Primary Degradation Pathway | Estimated Atmospheric Lifetime | Potential Degradation Products |

| This compound | Reaction with •OH radicals | Days to weeks (by analogy) | Bromoacetaldehyde, Ethyl formate, Bromine radicals, CO, CO₂ |

| 1,2-Dibromoethane | Reaction with •OH radicals | ~60-70 days wikipedia.org | Bromoacetaldehyde, Bromine radicals, CO, CO₂ |

| Diethyl ether | Reaction with •OH radicals | ~2 days | Acetaldehyde (B116499), Ethyl acetate, Formaldehyde |

| Halogenated Ethers (general) | Reaction with •OH radicals | Variable (days to years) wikipedia.orgrsc.org | Carbonyl halides, Aldehydes, Acids noaa.gov |

Theoretical Aspects of Hydrolytic Stability in Aqueous Environments

The hydrolytic stability of this compound in aqueous environments is determined by two key structural features: the ether bond and the vicinal dibromides. Ethers are generally considered to be chemically stable and resistant to hydrolysis under neutral pH conditions. nadkarnispc.com However, the presence of two bromine atoms on adjacent carbons can significantly influence the molecule's reactivity.

Vicinal dihaloalkanes can undergo hydrolysis, although the rates are generally slow. The reaction can proceed via nucleophilic substitution, where a bromine atom is replaced by a hydroxyl group. The presence of the adjacent bromine atom can facilitate this process. Under alkaline conditions, elimination reactions (dehydrohalogenation) are also possible, leading to the formation of vinyl ethers, which are more susceptible to hydrolysis. The hydrolysis of geminal dihalides, where two halogens are on the same carbon, is known to produce carbonyl compounds. vedantu.com While not a geminal dihalide, the reactivity of the C-Br bonds in this compound will be a key factor in its aqueous fate.

Table 2: Predicted Hydrolytic Behavior of this compound

| Condition | Predicted Dominant Reaction | Expected Products | Relative Rate |

| Neutral pH | Slow Hydrolysis (SN2) | 1-Bromo-1-ethoxy-2-ethanol | Very Slow |

| Acidic pH | Acid-catalyzed hydrolysis | Potentially enhanced rate of substitution | 1-Bromo-1-ethoxy-2-ethanol |

| Basic pH | Elimination (E2) and Substitution | Bromoethoxyethene, 1-Bromo-1-ethoxy-2-ethanol | Faster than neutral |

Conceptual Models of Soil Interaction and Mobility

The interaction and mobility of this compound in soil are governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter and mineral surfaces. As a volatile organic compound (VOC), a significant fraction may exist in the vapor phase within the soil pores. epa.gov

Sorption to soil organic matter is a key process that retards the movement of organic contaminants. enviro.wiki The hydrophobicity of this compound, which can be estimated by its octanol-water partition coefficient (Kow), will be a primary determinant of its sorption potential. Halogenated aliphatic compounds, in general, exhibit a range of sorption behaviors depending on their structure and the organic carbon content of the soil. koreascience.kr The presence of the polar ether group may slightly increase its water solubility compared to a simple dibromoalkane, potentially leading to lower sorption and higher mobility in soil.

The mobility of this compound in soil can be conceptualized as a partitioning between the soil air, soil water, and soil solids. epa.gov Its volatility suggests that vapor-phase transport could be a significant migration pathway, especially in unsaturated soils. mdpi.com In groundwater, its mobility will be influenced by its solubility and the extent of its sorption to the aquifer matrix. Long-term contamination can lead to the slow diffusion of the compound into the micropores of soil particles, making it more resistant to desorption and remediation. ascelibrary.org

Mechanistic Toxicology (Focus on intrinsic chemical reactivity and biological interactions)

The toxicological properties of this compound are predicted to be primarily driven by its chemical reactivity, leading to interactions with biological macromolecules. The presence of two bromine atoms, which are good leaving groups, and the ether linkage suggest that the compound can act as an alkylating agent and undergo metabolic activation to form reactive intermediates.

Hypothesized Metabolic Pathways and Potential Reactive Intermediates

The metabolism of this compound is likely to proceed through two major pathways, similar to other halogenated hydrocarbons: cytochrome P450 (CYP450) mediated oxidation and glutathione (B108866) (GSH) conjugation. acs.orge-safe-anaesthesia.org

Cytochrome P450-Mediated Oxidation: The initial step would involve the oxidative dehalogenation or oxidation of the ethoxy group by CYP450 enzymes, particularly CYP2E1, which is known to metabolize many halogenated hydrocarbons. e-safe-anaesthesia.orgpnas.org This could lead to the formation of a highly reactive bromo-substituted aldehyde, such as 2-bromoacetaldehyde, and other unstable intermediates. These aldehydes are electrophilic and can readily react with cellular nucleophiles.

Glutathione Conjugation: Direct conjugation of this compound with glutathione, catalyzed by glutathione S-transferases (GSTs), is another probable metabolic route. nih.govnih.gov This is a well-established activation pathway for vicinal dihaloalkanes. acs.orgtandfonline.com The resulting S-(2-bromo-1-ethoxyethyl)glutathione conjugate can undergo an internal displacement reaction to form a highly reactive episulfonium ion. This cyclic intermediate is a potent electrophile.

Table 3: Hypothesized Metabolic Activation of this compound

| Metabolic Pathway | Key Enzyme(s) | Potential Reactive Intermediate | Potential Toxicological Consequence |

| Oxidative Metabolism | Cytochrome P450 (e.g., CYP2E1) | 2-Bromoacetaldehyde, Ethoxy-substituted aldehydes | Covalent binding to proteins and DNA, oxidative stress |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Episulfonium ion | DNA adduct formation, mutagenicity, carcinogenicity |

Proposed Molecular Mechanisms of Biological Interaction (e.g., alkylation, electrophilic attack)

The toxicity of this compound is likely to be mediated by the covalent binding of the parent compound or its reactive metabolites to critical cellular macromolecules, such as DNA, proteins, and lipids. nih.gov This is a common mechanism for halogenated hydrocarbons. wikipedia.org

Alkylation: Both the parent molecule, with its two labile bromine atoms, and the episulfonium ion formed during glutathione conjugation are potent alkylating agents. francis-press.com They can react with nucleophilic sites on biological molecules. Alkylation of DNA can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and potentially initiate carcinogenesis. nih.gov The N7 position of guanine (B1146940) is a common target for alkylation by such compounds. nih.gov

Electrophilic Attack: The reactive aldehyde intermediates formed through the CYP450 pathway can also exert toxicity through electrophilic attack on cellular components. This can lead to protein dysfunction, enzyme inhibition, and the depletion of cellular antioxidants like glutathione, resulting in oxidative stress.

Structure-Activity Relationships in Halogenated Ethers (comparative analysis)

The study of halogenated ethers, a diverse class of organic compounds, is crucial in environmental and toxicological research due to their varied applications and potential health impacts. Within this class, this compound presents a unique structural motif, the analysis of which, in comparison to other halogenated ethers, provides valuable insights into its likely toxicological profile. Understanding the structure-activity relationships (SARs) is a key aspect of predicting the behavior of such compounds in biological systems and the environment.

In the case of this compound, the presence of two bromine atoms on adjacent carbons suggests a potential for toxicity. Brominated compounds are known to be effective flame retardants due to the ability of bromine radicals to interrupt combustion processes. wikipedia.org This reactivity, however, can also translate to biological systems. The bromine atoms in this compound are highly reactive and can be easily substituted by nucleophiles, making the compound an electrophile. This electrophilic nature allows it to interact with nucleophilic sites on biomolecules like proteins and DNA, which is a common mechanism of toxicity for many halogenated hydrocarbons. cdc.gov

The ether linkage in this compound is another important structural feature. Compared to a simple haloalkane, the ether group can influence the compound's polarity, solubility, and metabolic fate. The ether linkage is generally less reactive towards hydrolysis than an ester group, which might make this compound more stable under certain conditions compared to a compound like 1,2-dibromoethyl acetate. However, the ether group can also be a site for metabolic attack, potentially leading to the formation of reactive metabolites. For instance, the metabolism of some ethers can proceed via oxidation, which can alter their toxicity profile.

A comparative analysis with the well-studied compound 1,2-dibromoethane (EDB) is particularly informative. EDB is a known carcinogen and reproductive toxin. Its toxicity is largely attributed to two primary metabolic pathways: cytochrome P-450 mediated oxidation leading to the formation of 2-bromoacetaldehyde, and glutathione (GSH) conjugation. cdc.gov The resulting reactive intermediates can cause cellular damage and genotoxicity. Given the structural similarity, it is plausible that this compound could undergo similar metabolic activation pathways. However, the presence of the ethoxy group would likely modulate the rate and products of these reactions. The ethoxy group may influence the binding to metabolic enzymes and alter the electronic properties of the adjacent carbon atoms, thereby affecting the reactivity of the bromine atoms.

The table below presents a comparative overview of this compound and related halogenated compounds, highlighting key structural and known toxicological features that are relevant for a SAR analysis.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Toxicological Information |

| This compound | C4H8Br2O | 231.91 | Vicinal dibromide, Ether linkage | Limited data; likely an irritant and electrophile. |

| 1,2-Dibromoethane (EDB) | C2H4Br2 | 187.86 | Vicinal dibromide | Known carcinogen and reproductive toxin. |

| 1,2-Dibromoethyl acetate | C4H6Br2O2 | 273.91 | Vicinal dibromide, Ester linkage | Respiratory and reproductive toxicity in animal studies. |

| 1-Bromo-2-ethoxyethane | C4H9BrO | 153.02 | Monobrominated, Ether linkage | Used as an alkylating agent. |

| Diethyl ether | C4H10O | 74.12 | Non-halogenated ether | Anesthetic, low acute toxicity. wikipedia.org |

The data in the table illustrates how the combination of halogenation and the ether functional group can lead to a wide range of biological activities. The presence of two bromine atoms in both this compound and EDB suggests a potential for similar toxic mechanisms, although the ethoxy group in the former is expected to modify its potency and metabolic profile. The comparison with 1-bromo-2-ethoxyethane highlights the importance of the number of halogen atoms, with di-halogenated compounds generally exhibiting higher reactivity and toxicity. Finally, the inclusion of diethyl ether provides a baseline for a non-halogenated ether, emphasizing the critical role of halogens in conferring toxic potential to this class of compounds.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of 1,2-Dibromo-1-ethoxyethane are prime candidates for catalytic innovation. Future research is anticipated to move beyond traditional stoichiometric methods towards more efficient and selective catalytic pathways.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-based catalytic systems, which have revolutionized C-C and C-heteroatom bond formation, could be adapted for selective functionalization of this compound. Research into catalysts that can differentiate between the two bromine atoms would enable sequential, site-selective transformations, opening pathways to complex molecular architectures. For instance, a copper(I)-based system, proven effective for synthesizing sterically hindered ethers from α-bromo carbonyl compounds, could potentially be adapted for the selective substitution of the α-bromo-ether moiety. nih.gov

Photocatalysis and Radical-Mediated Transformations: The use of visible-light photocatalysis to generate bromine radicals under mild conditions represents a promising frontier. nih.gov Energy transfer (EnT) catalysis could be employed to activate the C-Br bonds, facilitating additions, cycloadditions, or cross-coupling reactions that are inaccessible under thermal conditions. nih.gov This approach offers a greener alternative to traditional radical initiation methods that often require harsh conditions or toxic reagents. nih.gov

Biocatalysis: The development of enzymes, such as halogenases, capable of acting on highly functionalized substrates like this compound could lead to highly selective and environmentally benign synthetic routes. Exploring the utility of flavin-dependent halogenases (FDHs) for the halogenation of complex molecules could inspire the design of biocatalysts for both the synthesis and transformation of this compound.

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Copper(I)/Phosphine Ligand | Selective nucleophilic substitution of the α-bromo ether | Mild reaction conditions, tolerance of various functional groups. nih.gov |

| Palladium/Ligand Complexes | Site-selective Suzuki, Stille, or Sonogashira cross-coupling | Versatility in forming new carbon-carbon bonds. mdpi.com |

| Visible-Light Photocatalysis | Generation of bromine radicals for addition or cyclization reactions | Mild, sustainable, high degree of control over reactivity. nih.gov |

| Engineered Halogenases | Enantioselective halogenation or dehalogenation | High stereoselectivity, environmentally friendly conditions. |

Development of Stereoselective Synthetic Pathways

The two chiral centers in this compound mean that control over its stereochemistry is crucial for applications in fields like pharmaceuticals and agrochemicals. Future research will undoubtedly focus on developing synthetic methods that can deliver specific stereoisomers.

Asymmetric Bromination: The addition of bromine to ethyl vinyl ether is the direct route to this compound. chemicalbook.com The development of chiral catalysts or reagents that can induce enantioselectivity or diastereoselectivity in this bromination reaction is a key research goal. This could involve chiral Lewis acids or organocatalysts that activate the alkene or the bromine source.

Stereospecific Transformations: The inherent stereochemistry of the starting material can dictate the stereochemical outcome of subsequent reactions. For example, E2 elimination reactions on vicinal dibromides are known to be stereospecific, with the conformation of the substrate determining the E/Z geometry of the resulting alkene. libretexts.orgmsu.edu Research into controlling the conformation of this compound during elimination reactions could provide stereoselective access to valuable bromo-vinyl ethers.

Kinetic Resolution: Enzymatic or catalyst-based kinetic resolution of a racemic mixture of this compound could provide a viable route to enantiopure forms. This would involve a catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be recovered in high enantiomeric excess.

| Synthetic Approach | Target Outcome | Mechanistic Principle |

| Asymmetric Catalysis | Enantiomerically enriched this compound | Chiral catalyst creates a diastereomeric transition state during bromination. |

| Substrate-Controlled Elimination | Stereochemically pure (E)- or (Z)-1-bromo-2-ethoxyethene | Anti-periplanar arrangement of H and Br in the E2 transition state dictates product geometry. libretexts.org |

| Kinetic Resolution | Separation of enantiomers | Selective reaction of one enantiomer in a racemic mixture. |

Applications in Advanced Materials Science and Polymer Chemistry

The presence of halogen atoms and an ether linkage makes this compound an interesting building block for functional polymers and advanced materials. Halogenated compounds are known to find applications as flame retardants and in materials science. rsc.orgresearchgate.net

Flame-Retardant Polymers: Halogenated ethers are effective in enhancing the thermal stability and fire resistance of polymeric materials. wikipedia.org Future work could involve the incorporation of this compound as a monomer or additive into polymers like polyurethanes, polyesters, or epoxies to impart flame-retardant properties.

Functional Polymer Synthesis: The reactivity of the C-Br bonds allows for post-polymerization modification. For example, a polymer backbone containing units derived from this compound could be functionalized via nucleophilic substitution or radical-based grafting, leading to materials with tailored properties such as altered solubility, refractive index, or chemical resistance.

Halogen Bonding in Materials: Recent research has highlighted the utility of halogen bonding in creating functional materials. nih.gov Vinyl ether monomers capable of halogen bonding have been synthesized and polymerized. nih.gov Derivatives of this compound could be designed as precursors to monomers that act as halogen bond donors, leading to the development of self-healing materials, liquid crystals, or functional gels.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and handling of halogenated compounds often involve hazardous reagents and exothermic reactions, making them ideal candidates for the application of flow chemistry. rsc.orgresearchgate.netsoftecks.in This technology offers significant advantages in terms of safety, control, and scalability. rsc.org

Safer Halogenation Processes: Halogenations using elemental bromine are highly exothermic and involve a toxic reagent. softecks.in Performing the synthesis of this compound in a continuous flow reactor allows for superior heat transfer, precise control over reagent stoichiometry, and minimized operator exposure. softecks.inamt.uk This enhances process safety and can lead to improved selectivity by preventing hotspots that cause side reactions. researchgate.netsoftecks.in

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, avoiding the isolation of potentially unstable intermediates. nih.gov One could envision a flow setup where ethyl vinyl ether is first synthesized and immediately reacted with bromine in a subsequent reactor module to produce this compound, which could then be directly used in a further transformation.

Green Chemistry Principles: By improving energy efficiency, reducing waste, and allowing for the safe use of highly reactive reagents, flow chemistry aligns well with the principles of green chemistry. neuroquantology.com Future research will focus on optimizing flow conditions for the synthesis of this compound to maximize yield and minimize environmental impact.

| Flow Chemistry Advantage | Application to this compound | Sustainability Benefit |

| Enhanced Heat Transfer | Control of exothermic bromination of ethyl vinyl ether | Increased safety, reduced byproduct formation. rsc.orgamt.uk |

| Precise Stoichiometry Control | Accurate dosing of bromine and alkene | Improved yield, minimized excess reagents. researchgate.net |

| Process Telescoping | In-line synthesis and subsequent reaction | Reduced unit operations, less waste, improved efficiency. nih.gov |

| Improved Mass Transfer | Efficient mixing in multiphase reactions (e.g., gas-liquid) | Faster reaction rates, higher throughput. rsc.org |

Further Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for developing selective and efficient synthetic methods. While general mechanisms for haloalkanes are well-established, the specific interplay of the vicinal bromides and the α-ethoxy group warrants further investigation. embibe.comksu.edu.sa

Competition Between Substitution and Elimination: The reaction of this compound with bases or nucleophiles can lead to a mixture of substitution (SN1, SN2) and elimination (E1, E2) products. ksu.edu.sa Detailed kinetic studies and computational modeling will be necessary to unravel how factors like solvent, temperature, and the nature of the base/nucleophile influence the branching ratio between these pathways. For example, the dehydrobromination of similar vicinal dibromides can proceed through an E2 mechanism, but the transition state can have E1cb-like character, which could be stabilized by certain catalysts. researchgate.net

Role of the Ethoxy Group: The α-ethoxy group is expected to have a significant electronic and steric influence on the reactivity of the adjacent C-Br bond. It can stabilize a potential carbocation at the α-position through resonance, potentially favoring an SN1 or E1 pathway. embibe.com Conversely, its inductive effect and steric bulk will modulate the rate of SN2 and E2 reactions. Mechanistic studies will aim to quantify these effects.

Intermediate Characterization: The bromination of ethyl vinyl ether likely proceeds through a cyclic bromonium ion intermediate. youtube.com Spectroscopic studies (e.g., low-temperature NMR) and trapping experiments could provide direct evidence for this intermediate and elucidate how the ethoxy group influences its structure and subsequent ring-opening by the bromide ion, which ultimately determines the diastereoselectivity of the synthesis.

常见问题

Q. What are the key physicochemical properties of 1,2-Dibromo-1-ethoxyethane relevant to laboratory handling?

Methodological Answer: Critical properties include:

- Molecular formula : C₄H₈Br₂O (derived from structural analogs in ).

- Thermodynamic data : Boiling point, melting point, and vapor pressure can be extrapolated from similar halogenated ethanes (e.g., 1,2-dibromoethane in : Tboil = 131°C, ΔvapH° = 34.5 kJ/mol).

- Stability : Susceptible to hydrolysis under alkaline conditions; store in airtight containers at ≤4°C ().

- Safety : Classified as a volatile organic compound (VOC) with acute toxicity risks (). Use fume hoods and personal protective equipment (PPE) during handling.

Q. What synthetic routes are employed for preparing this compound?

Methodological Answer: While direct synthesis protocols are scarce, bromination of 1-ethoxyethylene or nucleophilic substitution of 1,2-diol derivatives is theorized:

Bromination : React 1-ethoxyethylene with Br₂ in CCl₄ at 0–5°C, monitoring via GC-MS for product purity.

Substitution : Treat 1,2-diethoxyethane with HBr gas under controlled humidity to avoid polybromination byproducts.

Validate product purity using <sup>1</sup>H NMR (δ ~3.6 ppm for ethoxy group) and FT-IR (C-Br stretch ~550 cm⁻¹) ().

Q. What are the primary health hazards associated with this compound exposure?

Methodological Answer:

- Acute exposure : Causes respiratory irritation and CNS depression (). Implement emergency ventilation and administer oxygen if inhaled.

- Chronic risks : Potential carcinogenicity (analogous to 1,2-dibromoethane; ). Conduct regular air monitoring in labs using OSHA Method 1009 for halogenated VOCs.

- First aid : Immediate decontamination with soap/water for dermal contact; consult toxicology databases for antidote protocols ().

Q. How can researchers resolve discrepancies between theoretical and experimental thermodynamic values?

Methodological Answer:

Calorimetric validation : Use differential scanning calorimetry (DSC) to measure ΔfusH and compare with computational results (e.g., Gaussian-optimized DFT calculations).

Error analysis : Assess purity (>99%) via HPLC and correct for solvent interactions (e.g., methanol in alters vapor pressure).

Cross-reference datasets : Compare with NIST Standard Reference Data () to identify systematic biases in experimental setups.

Q. What analytical techniques are suitable for quantifying trace environmental levels of this compound?

Methodological Answer:

- GC-ECD/GC-MS : Optimize using a DB-5MS column (30 m × 0.25 mm) with splitless injection. Calibrate with deuterated internal standards (e.g., 1,2-dibromoethane-d4 in ).

- SPME extraction : Use polydimethylsiloxane (PDMS) fibers for headspace sampling in aqueous matrices (detection limit ≤0.1 ppb).

- QA/QC : Validate recovery rates (85–115%) and cross-check against EPA SW-846 Method 8260B for halogenated VOCs ().

Q. Reference :

Q. How does electronic structure influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic studies : The ethoxy group exerts an electron-donating effect (+I), stabilizing carbocation intermediates in SN1 pathways.

- Kinetic analysis : Use stopped-flow spectroscopy to measure kobs for reactions with nucleophiles (e.g., KI in acetone). Compare with Hammett σ<sup>+</sup> values for substituent effects.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies ().

Q. What strategies address conflicting toxicity data across exposure models?

Methodological Answer:

Cross-model validation : Compare in vitro (e.g., HepG2 cell assays) and in vivo (rodent) data to identify interspecies metabolic differences.

Dose-response alignment : Normalize data using body-weight scaling (mg/kg/day) and adjust for bioavailability ().

Uncertainty quantification : Apply Monte Carlo simulations to assess variability in EPA’s ExpoFIRST model ().

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。